6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridinone, characterized by the presence of a methylamino group attached to the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction proceeds under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[(Amino)methyl]-1,2-dihydropyridin-2-one: Similar structure but with an amino group instead of a methylamino group.
6-[(Ethylamino)methyl]-1,2-dihydropyridin-2-one: Contains an ethylamino group instead of a methylamino group.
6-[(Dimethylamino)methyl]-1,2-dihydropyridin-2-one: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylamino group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-(methylaminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-8-5-6-3-2-4-7(10)9-6/h2-4,8H,5H2,1H3,(H,9,10) |
InChI Key |
JLBQRCADBDGHON-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC(=O)N1 |
Origin of Product |
United States |
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